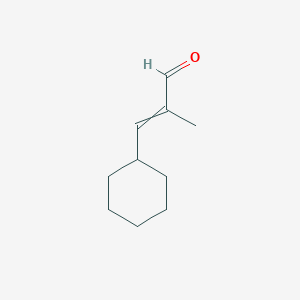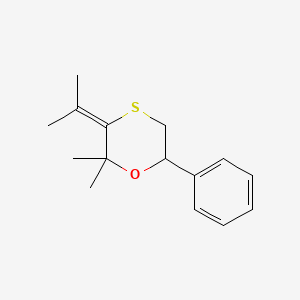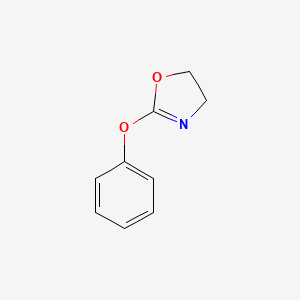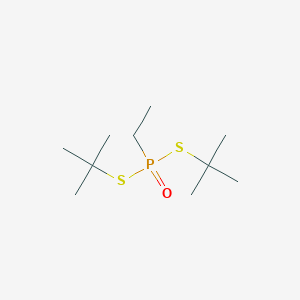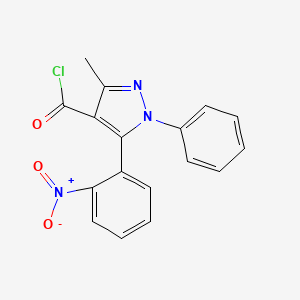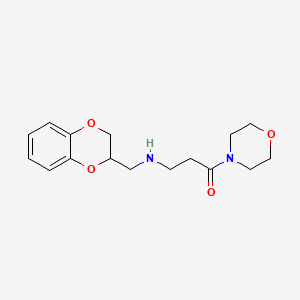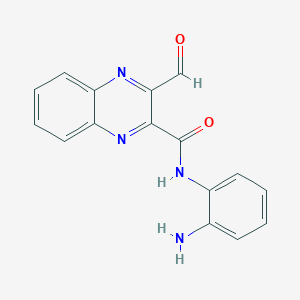
N-(2-Aminophenyl)-3-formylquinoxaline-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Aminophenyl)-3-formylquinoxaline-2-carboxamide is a heterocyclic compound that belongs to the quinoxaline family This compound is characterized by its unique structure, which includes an aminophenyl group attached to a quinoxaline ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminophenyl)-3-formylquinoxaline-2-carboxamide typically involves the reaction of N-(2-aminophenyl)isoindoles with formic acid or diethyl oxalate, leading to cyclization and the formation of the quinoxaline ring . The reaction conditions often include heating the reactants to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Transition metal-catalyzed reactions are commonly employed in industrial settings to achieve high efficiency and selectivity .
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-Aminophenyl)-3-formylquinoxaline-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of reduced quinoxaline compounds.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic reagents like amines and thiols are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoxaline derivatives, which can exhibit different biological activities and properties depending on the substituents introduced during the reactions .
Wissenschaftliche Forschungsanwendungen
N-(2-Aminophenyl)-3-formylquinoxaline-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of N-(2-Aminophenyl)-3-formylquinoxaline-2-carboxamide involves its interaction with molecular targets such as topoisomerases and tubulin polymerase. By inhibiting these enzymes, the compound can interfere with DNA replication and cell division, leading to the death of cancer cells . The specific pathways involved in its mechanism of action include the inhibition of enzyme activity and the disruption of microtubule dynamics.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolo[1,2-a]quinoxalines: These compounds share a similar quinoxaline ring system but differ in their substituents and biological activities.
Quinolines: Another class of nitrogen-containing heterocyclic compounds with broad pharmacological activities.
Uniqueness
N-(2-Aminophenyl)-3-formylquinoxaline-2-carboxamide is unique due to its specific structure, which allows it to interact with multiple molecular targets and exhibit diverse biological activities. Its ability to inhibit both topoisomerases and tubulin polymerase sets it apart from other similar compounds, making it a valuable candidate for further research and development in medicinal chemistry .
Eigenschaften
CAS-Nummer |
92983-95-4 |
|---|---|
Molekularformel |
C16H12N4O2 |
Molekulargewicht |
292.29 g/mol |
IUPAC-Name |
N-(2-aminophenyl)-3-formylquinoxaline-2-carboxamide |
InChI |
InChI=1S/C16H12N4O2/c17-10-5-1-2-6-11(10)20-16(22)15-14(9-21)18-12-7-3-4-8-13(12)19-15/h1-9H,17H2,(H,20,22) |
InChI-Schlüssel |
IUZBRZOIYFDCLO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)N)NC(=O)C2=NC3=CC=CC=C3N=C2C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


